

In-Depth Crystal Structure Analysis of 2-Amino-4-methylthiophene-3-carbonitrile

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Compound of Interest

Compound Name: 2-Amino-4-methylthiophene-3-carbonitrile

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **2-Amino-4-methylthiophene-3-carbonitrile**, a molecule of significant interest in medicinal chemistry and materials science. The following sections detail the crystallographic data, experimental protocols for its determination, and a workflow visualization to aid in understanding the structural analysis process.

Crystallographic Data Summary

The crystal structure of **2-Amino-4-methylthiophene-3-carbonitrile** ($C_6H_6N_2S$) has been determined by X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 222887, reveals a monoclinic crystal system.^[1] Key crystallographic parameters are summarized in the tables below for clear and concise reference.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
CCDC Deposition No.	222887
Empirical Formula	C ₆ H ₆ N ₂ S
Formula Weight	138.19
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	7.788(2) Å
b	12.313(3) Å
c	7.551(2) Å
α	90°
β	107.53(3)°
γ	90°
Volume	690.1(3) Å ³
Z	4
Calculated Density	1.330 Mg/m ³
Absorption Coefficient	0.380 mm ⁻¹
F(000)	288
Data Collection and Refinement	
Theta range for data collection	3.32 to 27.50°
Reflections collected	4134
Independent reflections	1581 [R(int) = 0.0294]

Completeness to theta = 27.50°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1581 / 0 / 82
Goodness-of-fit on F ²	1.050
Final R indices [I>2sigma(I)]	R1 = 0.0416, wR2 = 0.1064
R indices (all data)	R1 = 0.0543, wR2 = 0.1147

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
S(1)-C(2)	1.737(2)
S(1)-C(5)	1.724(2)
N(1)-C(2)	1.338(2)
N(2)-C(6)	1.144(3)
C(2)-C(3)	1.412(3)
C(3)-C(4)	1.381(3)
C(3)-C(6)	1.428(3)
C(4)-C(5)	1.421(3)
C(4)-C(7)	1.498(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

Atoms	Angle (°)	Atoms	Torsion Angle (°)
C(5)-S(1)-C(2)	91.89(10)	C(5)-C(4)-C(7)-H(7A)	-179.3(2)
N(1)-C(2)-C(3)	124.93(18)	C(3)-C(4)-C(7)-H(7A)	1.1(2)
N(1)-C(2)-S(1)	113.84(14)	C(6)-C(3)-C(4)-C(7)	179.1(2)
C(3)-C(2)-S(1)	111.23(14)	C(2)-C(3)-C(4)-C(7)	-1.1(3)
C(4)-C(3)-C(6)	124.3(2)	C(4)-C(3)-C(6)-N(2)	-179.9(2)
C(4)-C(3)-C(2)	117.80(18)	C(2)-C(3)-C(6)-N(2)	0.3(4)
C(6)-C(3)-C(2)	117.9(2)	S(1)-C(2)-C(3)-C(6)	179.86(16)
C(3)-C(4)-C(5)	114.39(18)	N(1)-C(2)-C(3)-C(6)	-1.0(3)
C(3)-C(4)-C(7)	125.7(2)		
C(5)-C(4)-C(7)	119.9(2)		
C(4)-C(5)-S(1)	114.68(15)		

Experimental Protocols

The determination of the crystal structure of **2-Amino-4-methylthiophene-3-carbonitrile** involved the following key experimental procedures.

Synthesis and Crystallization

The title compound was synthesized, and single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution in an appropriate solvent at room temperature. The resulting crystals were colorless blocks.

X-ray Data Collection

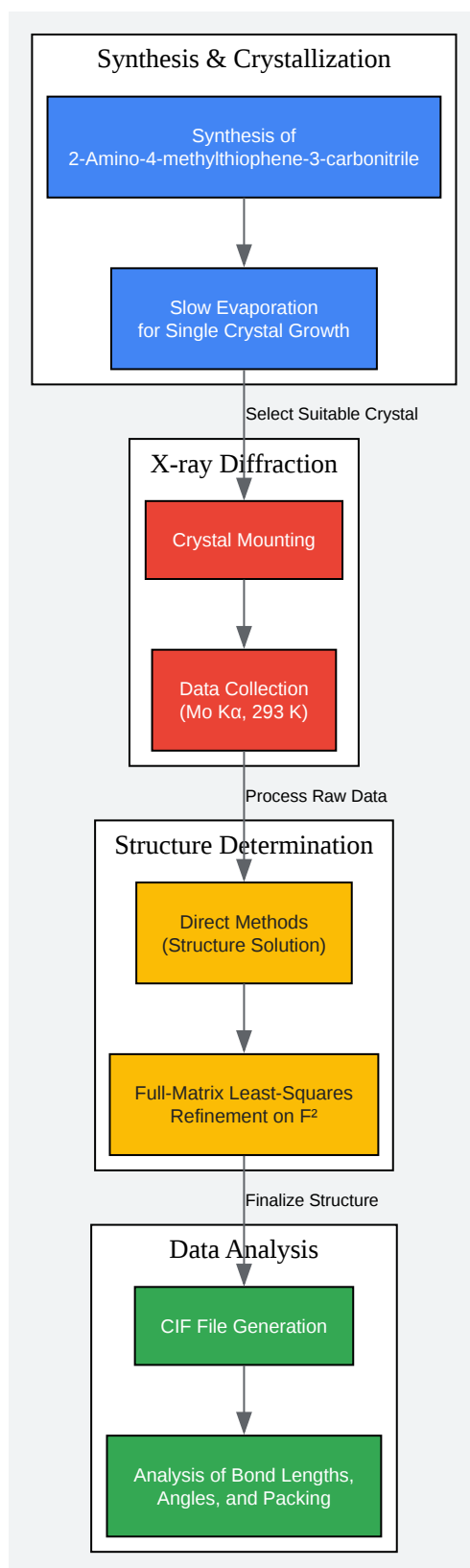
A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature of 293(2) K during data collection. Graphite-monochromated Mo K α radiation (λ = 0.71073 Å) was used. A total of 4134 reflections were collected over a theta range of 3.32 to 27.50°.

Structure Solution and Refinement

The structure was solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final refinement converged with R-indices of $R1 = 0.0416$ and $wR2 = 0.1064$ for observed reflections [$I > 2\sigma(I)$].

Workflow Visualization

The following diagram illustrates the experimental workflow for the crystal structure determination of **2-Amino-4-methylthiophene-3-carbonitrile**.



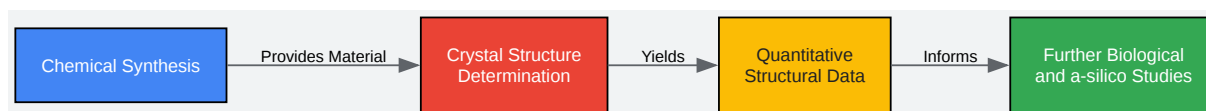
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Crystal structure determination workflow.

Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with **2-Amino-4-methylthiophene-3-carbonitrile** in the context of its crystal structure analysis. The primary focus of the crystallographic study is the precise determination of its three-dimensional atomic arrangement, which is fundamental for understanding its chemical properties and potential interactions in a biological context. The structural data presented here can serve as a crucial starting point for computational studies, such as molecular docking, to explore its potential binding to biological targets and elucidate its role in signaling pathways.

The logical relationship in this context is the progression from synthesis to the detailed structural characterization, which then enables further investigation into its biological activities.



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References

- 1. 2-Amino-4-methylthiophene-3-carbonitrile | C₆H₆N₂S | CID 264281 - PubChem [pubchem.ncbi.nlm.nih.gov]
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